[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine
Description
[(1-Methyl-1H-pyrazol-5-yl)methyl]propylamine is a primary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and a propylamine side chain attached via a methylene bridge. This structure combines the aromatic heterocyclic properties of pyrazole with the hydrophilic, charge-masking capabilities of a short-chain aliphatic amine.
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-5-9-7-8-4-6-10-11(8)2;/h4,6,9H,3,5,7H2,1-2H3;1H |
InChI Key |
AFWJVPBAZUTZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with propylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed:
- Oxidized derivatives (e.g., hydroxylated pyrazoles)
- Reduced amine derivatives
- Substituted pyrazole derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine. For instance, a series of derivatives demonstrated significant activity against Pseudomonas syringae with minimal inhibitory concentrations (MIC) indicating their potential as novel antimicrobial agents .
Anticancer Potential
Research indicates that pyrazole derivatives can inhibit cancer cell growth. For example:
- Certain derivatives showed significant inhibitory effects on A549 lung cancer cells, with IC50 values suggesting potent anticancer activity .
- Other studies have indicated that these compounds can induce apoptosis in various cancer cell lines, highlighting their therapeutic potential .
Anti-inflammatory Effects
There is also evidence suggesting that pyrazole derivatives can inhibit pro-inflammatory cytokines, which positions them as potential candidates for managing inflammatory diseases .
Applications in Organic Synthesis
The unique reactivity of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine makes it useful in organic synthesis. It can serve as a building block for synthesizing more complex organic molecules due to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the efficacy of 1-methyl-1H-pyrazol-5-amines, derivatives incorporating disulfide moieties were synthesized and tested against bacterial strains. The findings revealed that these compounds exhibited potent antibacterial activity, outperforming established controls .
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of pyrazole derivatives, which demonstrated significant cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies provided insights into how specific substitutions influenced biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Ethyl-1H-pyrazol-5-amine | Contains an ethyl group instead of isopropyl | Different reactivity profile due to ethyl substitution |
| 1-Methyl-5-amino-pyrazole | Features a methyl group instead of isopropyl | Alters chemical properties and potential applications |
| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | A chlorinated derivative with a benzonitrile moiety | Exhibits unique pharmacological properties |
The distinct substitution pattern of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine enhances its unique chemical and biological properties compared to these analogs.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Propylamine Derivatives
The propylamine moiety in the target compound is a linear three-carbon chain. Comparisons with other amines reveal:
- Propylamine (C₃H₉N) : Exhibits a folding midpoint concentration of ~0.4 M in protein folding studies, similar to NaCl, but requires higher concentrations (~1 M) for complete folding . Its crystal structure shows optimized hydrogen bonding but inefficient inter-chain packing due to odd-chain length, leading to weaker dispersion interactions compared to even-chain amines .
- Trimethylamine (C₃H₉N) : A structural isomer of propylamine. The branched methyl groups reduce hydrogen-bonding capacity, lowering boiling points compared to linear amines .
Table 1: Physicochemical Properties of Selected Amines
| Compound | Boiling Point* (°C) | Hydrogen Bonding Efficiency | Chain Length |
|---|---|---|---|
| Propylamine | 48–50 | Moderate (odd-chain) | C3 |
| Trimethylamine | 2–3 | Low (branched) | C3 |
| Butylamine (even-chain) | 77–78 | High (even-chain) | C4 |
| Target Compound (inferred) | ~150–200† | Moderate (pyrazole influence) | C3 |
*Boiling points from . †Estimated based on pyrazole derivatives.
Pyrazole Derivatives
The 1-methylpyrazole group contributes aromaticity and steric bulk:
- 1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine : Features a bulkier aryl substituent, enhancing stability but reducing solubility compared to the target compound’s methyl group .
- Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine : Demonstrates isomerization behavior under varying conditions, a property less relevant to the target compound due to its simpler structure .
Protein Folding and Chaperone Effects
Propylamine’s role as a chemical chaperone is concentration-dependent, requiring ~1 M for full protein folding, whereas polyamines (e.g., spermine) achieve similar effects at lower concentrations due to multiple amine groups . The target compound’s single amine group may limit its chaperone efficacy compared to polyamines.
Pharmacological Potential
Tricyclic antidepressants (TCAs) like imipramine highlight the importance of amine chain modifications. For example, desipramine (a demethylated TCA) shows altered receptor affinity due to minor changes in the propylamine side chain . While the target compound lacks a TCA-like core, its pyrazole moiety could confer unique binding properties in medicinal chemistry contexts.
Functional Implications of Structural Features
- Pyrazole Substituents : The 1-methyl group minimizes steric hindrance, unlike bulkier substituents (e.g., p-tolyl in ), which may impede molecular interactions.
Biological Activity
[(1-Methyl-1H-pyrazol-5-yl)methyl]propylamine is a heterocyclic compound characterized by a pyrazole ring and a propylamine substituent. Its unique structure allows for potential modulation of biological pathways, leading to various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula for [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine is CHN. The compound features:
- A methyl group attached to the nitrogen of the pyrazole ring.
- A propylamine chain , enhancing its reactivity and biological properties.
This structural configuration influences its solubility, reactivity, and overall biological activity compared to other similar compounds.
The biological activity of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors.
Key Mechanisms:
- Enzyme Modulation : The compound can influence enzyme activity, which is critical for various metabolic pathways.
- Receptor Interaction : It may interact with receptors involved in inflammatory and cancer pathways, potentially exhibiting anti-inflammatory and anticancer properties.
Biological Activities
Research indicates that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine exhibits several biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance:
- In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes.
Anti-inflammatory Properties
The compound has been noted for its potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Anticancer Potential
Research suggests that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine could serve as a candidate for cancer treatment due to its ability to modulate pathways involved in tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine, a comparison with structurally similar compounds is illustrated below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpyrazole | Contains a single methyl group on the pyrazole ring | Lacks the propylamine substituent |
| 3-Methylpyrazole | Methyl group at position 3 on the pyrazole ring | Different position affects reactivity |
| 4-Aminoantipyrine | Contains an amino group and an antipyrine moiety | Exhibits different biological activities due to additional functional groups |
Case Studies
Several studies have documented the biological effects of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine:
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against Pseudomonas syringae and Valsa mali. Results indicated potent antibacterial and antifungal activities with EC values significantly lower than standard antibiotics .
- Cancer Research : In vitro studies demonstrated that [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine inhibited proliferation in various cancer cell lines. The study highlighted its potential as a therapeutic agent in treating prostate cancer due to its antagonistic activity on androgen receptors .
- Inflammation Model : An animal model assessing inflammatory responses showed that administration of this compound reduced markers of inflammation significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
